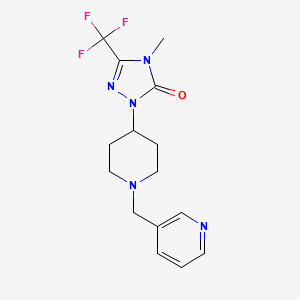

4-methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 2034512-03-1

Cat. No.: VC6193316

Molecular Formula: C15H18F3N5O

Molecular Weight: 341.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034512-03-1 |

|---|---|

| Molecular Formula | C15H18F3N5O |

| Molecular Weight | 341.338 |

| IUPAC Name | 4-methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C15H18F3N5O/c1-21-13(15(16,17)18)20-23(14(21)24)12-4-7-22(8-5-12)10-11-3-2-6-19-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |

| Standard InChI Key | LRQUYVMMUVVVBB-UHFFFAOYSA-N |

| SMILES | CN1C(=NN(C1=O)C2CCN(CC2)CC3=CN=CC=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇F₃N₆O |

| Molecular Weight | 422.4 g/mol |

| CAS Number | 2034511-67-4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bond Count | 4 |

Synthesis and Structural Optimization

Retrosynthetic Analysis

While no explicit synthesis route for this compound is documented, analogous 1,2,4-triazole derivatives are typically constructed via cyclocondensation reactions. A plausible pathway involves:

-

Piperidine Functionalization: Introducing the pyridin-3-ylmethyl group to piperidine-4-amine via reductive amination or nucleophilic substitution .

-

Triazole Ring Formation: Reacting the functionalized piperidine with a trifluoromethyl-substituted hydrazine derivative to form the 1,2,4-triazole core.

The PMC study highlights the use of N-cyano carbamimidothioates and hydrazine hydrate to assemble triazole rings, a method potentially adaptable to this compound . For instance, intermediate thiourea derivatives could undergo cyclization under basic conditions to yield the triazolone scaffold.

Challenges in Synthesis

Key synthetic hurdles include:

-

Steric Hindrance: Bulky substituents on the piperidine and triazole rings may impede cyclization.

-

Regioselectivity: Ensuring proper orientation during triazole formation to avoid isomeric byproducts.

-

Functional Group Compatibility: The trifluoromethyl group’s electron-withdrawing nature may necessitate mild reaction conditions to prevent decomposition.

Toxicological Considerations

Predicted ADMET Profile

-

Absorption: High molecular weight (422.4 g/mol) and moderate lipophilicity suggest variable oral bioavailability.

-

Metabolism: Hepatic cytochrome P450 enzymes likely oxidize the piperidine and pyridine rings, potentially generating reactive metabolites.

-

Toxicity: The trifluoromethyl group is generally metabolically stable but may contribute to off-target effects if the compound interacts with mammalian CYP450 isoforms.

Comparative Analysis with Structural Analogs

Structural Divergence and Functional Implications

Compared to the PMC study’s sulfonamide-linked triazoles , this compound replaces the sulfonamide with an isoxazole carbonyl group. This modification could alter:

-

Electron Distribution: The carbonyl group may increase electron deficiency at the triazole ring, affecting redox properties.

-

Target Selectivity: Reduced hydrogen-bonding capacity might shift preference from fungal CYP51 to bacterial or mammalian targets.

Table 2: Key Differences from Antifungal Triazoles

| Feature | Target Compound | PMC Analogs |

|---|---|---|

| Linking Group | Isoxazole carbonyl | Sulfonamide |

| Piperidine Substitution | Pyridin-3-ylmethyl | 4-Substituted phenyl groups |

| MIC against C. albicans | Not reported | ≤25 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume